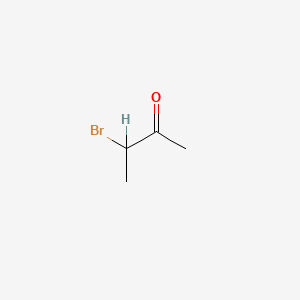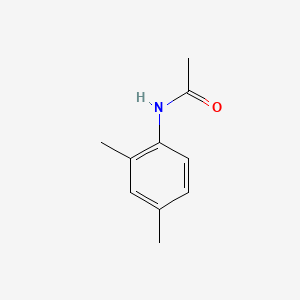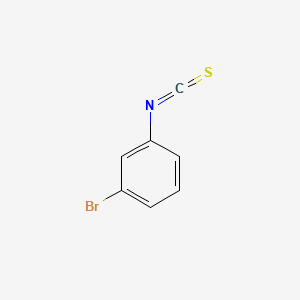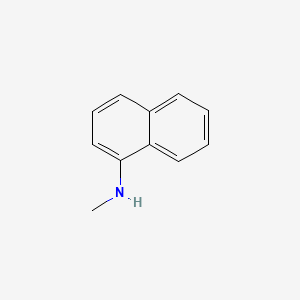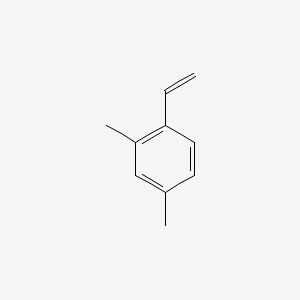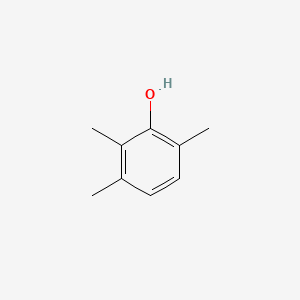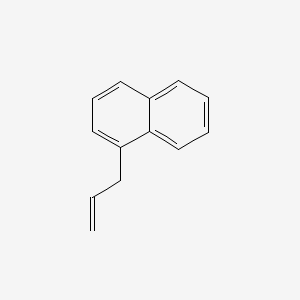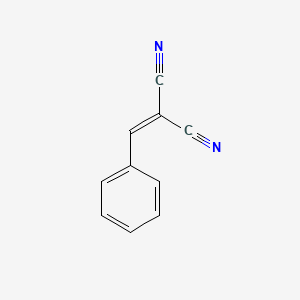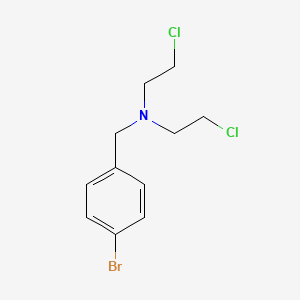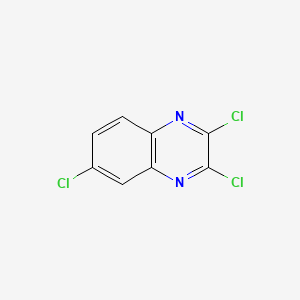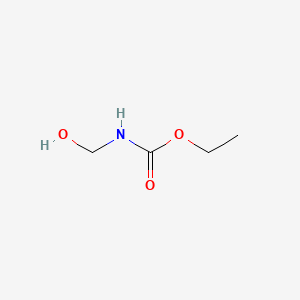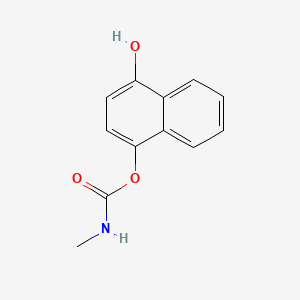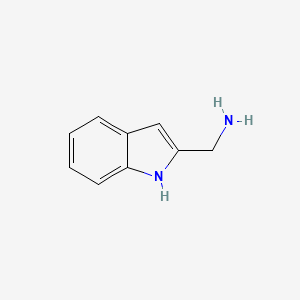
(1h-Indol-2-ylmethyl)amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives such as substituted 2-(indol-1-yl)-1-methylethylamines involves a series of chemical reactions that introduce various functional groups to the indole core. These modifications are designed to enhance the biological activity and selectivity of the compounds. For instance, the synthesis reported in paper focuses on the development of compounds with selectivity for 5HT2C receptors, which are implicated in obsessive-compulsive disorder. Similarly, paper discusses the synthesis of 1-[(1H-indol-5-ylmethyl)amino] derivatives with potent antifungal activity against Candida albicans. The synthesis process typically includes steps such as acylation, deprotection, and functional group transformations, as evidenced by the methodologies described in the papers .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of the indole moiety, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The indole nucleus can be functionalized at various positions to yield compounds with diverse chemical and biological properties. For example, the introduction of a methylene amino group at the 5-position of the indole ring, as seen in the compounds discussed in papers and , can significantly alter the pharmacological profile of the molecule. The structural elucidation of these compounds is typically performed using techniques such as NMR, IR spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
Indole derivatives undergo a variety of chemical reactions that are essential for their synthesis and functionalization. These reactions include nucleophilic substitutions, ring closures, and rearrangements. For instance, the synthesis of S-alkylated/aralkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives involves a ring closure reaction followed by alkylation . Additionally, the synthesis of 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones and their subsequent rearrangement into isomers demonstrates the chemical versatility of indole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by the substituents attached to the indole core. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetics. The papers provided do not explicitly discuss the physical properties of the compounds in detail, but such properties can be inferred from the structural characteristics and the intended use of the compounds. For example, the antifungal activity of the indole derivatives against C. albicans suggests that these compounds possess the necessary solubility and stability to exert their biological effects .
Applications De Recherche Scientifique
Synthesis and Structural Importance
- Synthesis of novel compounds : (1h-Indol-2-ylmethyl)amine derivatives have been utilized in synthesizing new compounds. For example, (2,3-Dihydro-1H-indol-5-ylmethyl)amine, a variant, was synthesized for potential pharmacological properties (Ogurtsov & Rakitin, 2021).
- Structural component in complex molecules : These compounds serve as important intermediates or structural components in complex molecular structures, such as in the synthesis of 6H-isoindolo[2,1-a]indol-6-ones, which are significant in pharmacology (Liu et al., 2017).
Catalytic and Chemical Reactions
- Catalyst in chemical reactions : Derivatives of (1h-Indol-2-ylmethyl)amine have been used as catalysts in chemical reactions, notably in Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).
- Formation of diverse chemical structures : Reactions involving these compounds can lead to the formation of varied structures like pyrimido[1,2-a]indoles and other derivatives, demonstrating their versatility in chemical synthesis (Suzdalev et al., 2013).
Pharmaceutical and Biological Research
- Development of antimitotic agents : 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogues, including (1h-Indol-2-ylmethyl)amine derivatives, have been synthesized as potential antimitotic agents. They are explored for their efficacy in cell viability and proliferation assays (Shetty et al., 2011).
- Antibacterial and antifungal activity : Certain derivatives have been evaluated for their antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Siddiqui & Alam, 2016).
Environmental Considerations
- Green chemistry applications : The synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives in water under catalyst-free conditions exemplifies the application of these compounds in environmentally-friendly chemical processes (Chen et al., 2014).
Safety And Hazards
“(1h-Indol-2-ylmethyl)amine” is classified as an irritant . It may cause skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1H-indol-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAODKZCUVVPEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342487 | |
| Record name | (1h-indol-2-ylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1h-Indol-2-ylmethyl)amine | |
CAS RN |
21109-25-1 | |
| Record name | (1h-indol-2-ylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Aminomethyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


